molecular formula C19H42N2 B031853 N,N,N',N'-Tetrabutylpropane-1,3-diamine CAS No. 94107-99-0

N,N,N',N'-Tetrabutylpropane-1,3-diamine

Cat. No. B031853
CAS RN: 94107-99-0
M. Wt: 298.6 g/mol
InChI Key: GFQVCRLEDYPCAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N,N,N',N'-Tetrabutylpropane-1,3-diamine often involves intricate organic reactions that require precise conditions. For instance, the synthesis of related diamines has been achieved through nitrogen-directed azidation of σ- and π-C-C bonds, a method that provides access to 1,2, 1,3, and 1,4 amido azides as orthogonally protected diamines. This process involves the diazidation of alkenes, cyclopropanes, and cyclobutanes, showcasing the complexity and versatility in synthesizing such compounds (Wang, Nguyen, & Waser, 2021).

Molecular Structure Analysis

The molecular structure of N,N,N',N'-Tetrabutylpropane-1,3-diamine and its analogs can be quite intricate, often involving multiple functional groups and a flexible backbone that can adopt various conformations. For example, Schiff bases derived from similar diamines and aldehydes have been synthesized, which exhibit distinct structural features such as coplanarity between the imino functional group and the adjacent benzene ring, highlighting the diverse structural possibilities within this class of compounds (Khalaji, Foroghnia, Fejfarová, & Dušek, 2013).

Chemical Reactions and Properties

Compounds like N,N,N',N'-Tetrabutylpropane-1,3-diamine can participate in a variety of chemical reactions, owing to their multiple reactive sites. The reactivity can be attributed to the presence of amine groups, which can engage in coordination with metal ions, forming complexes with interesting properties. For instance, zinc(II) halide adducts with 2,2-dimethylpropane-1,3-diamine showcase how these diamines can form complexes with metal ions, leading to compounds with distinct spectroscopic and structural characteristics (Masciocchi, Moret, Sironi, Bruni, Cariati, Pozzi, Manfredini, Menabue, & Benedetti, 1989).

Scientific Research Applications

Electrochemical Generation and Chemical Oxidation

Research by Fuchigami et al. (1980) explored the electrochemical oxidation of diamines, including compounds similar to N,N,N',N'-Tetrabutylpropane-1,3-diamine, resulting in the formation of cyclic hydrazine derivatives. They found that using different anodes like platinum, silver, nickel, and carbon led to various efficiencies in N,N-coupling, highlighting the potential of these diamines in electrochemical applications (Fuchigami et al., 1980).

Intramolecular Hydrogen Bonds

A study by Brzeziński and Zundel (1983) on tetrabutylammonium monosalts of diamines, which are structurally related to N,N,N',N'-Tetrabutylpropane-1,3-diamine, revealed the formation of strong intramolecular NH⋯N hydrogen bonds. These findings are significant for understanding the chemical behavior and stability of such compounds in various environments (Brzeziński & Zundel, 1983).

CO2 Capture Potential

Xiao et al. (2020) investigated the application of tertiary diamines, including compounds structurally similar to N,N,N',N'-Tetrabutylpropane-1,3-diamine, for CO2 capture. Their research demonstrated the potential of these diamines as bicarbonate forming absorbents, contributing to the development of efficient CO2 absorption methods (Xiao et al., 2020).

Synthesis and Magnetic Properties

Research on the synthesis and characterization of metal complexes with diamines, which are structurally related to N,N,N',N'-Tetrabutylpropane-1,3-diamine, has been conducted to understand their magnetic properties. This includes studies by Bhowmik et al. (2010) and Ribas et al. (1994), which contribute to the field of coordination chemistry and materials science (Bhowmik et al., 2010); (Ribas et al., 1994).

properties

IUPAC Name

N,N,N',N'-tetrabutylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42N2/c1-5-9-14-20(15-10-6-2)18-13-19-21(16-11-7-3)17-12-8-4/h5-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQVCRLEDYPCAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCN(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240557
Record name N,N,N',N'-Tetrabutylpropane-1,3-diamine
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Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetrabutylpropane-1,3-diamine

CAS RN

94107-99-0
Record name N1,N1,N3,N3-Tetrabutyl-1,3-propanediamine
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Record name N,N,N',N'-Tetrabutylpropane-1,3-diamine
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Record name N,N,N',N'-Tetrabutylpropane-1,3-diamine
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Record name N,N,N',N'-tetrabutylpropane-1,3-diamine
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Record name 1,3-Bis(dibutylamino)propane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MV Ploskonos, SP Syatkin, EV Neborak… - Anticancer …, 2020 - ar.iiarjournals.org
Background/Aim. Polyamines are important for the growth of eukaryotic cells. At high levels, they promote proliferation, invasion and migration of tumour cells. Polyamine metabolism is …
Number of citations: 10 ar.iiarjournals.org

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